molecular formula C14H18N2O3S B1327002 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 1171634-02-8

5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B1327002
CAS No.: 1171634-02-8
M. Wt: 294.37 g/mol
InChI Key: CXVZWVQEFIKRJJ-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic imidazol-4-one derivative of high interest in medicinal chemistry and drug discovery research. As a functionalized imidazole, it belongs to a class of nitrogen-containing heterocycles renowned for their wide spectrum of biological activities, which include antiviral, antibacterial, and anticancer properties . The compound features a diethoxymethyl group at the 5-position, which can influence its solubility and metabolic stability, and a mercapto group that may serve as a key pharmacophore or handle for further chemical modification. The 3-phenyl substitution is a common feature in many bioactive molecules, potentially contributing to interactions with aromatic residues in protein binding sites. Researchers can utilize this scaffold as a versatile building block for the synthesis of more complex heterocyclic systems or as a core structure for developing novel enzyme inhibitors. The specific mechanism of action and research applications for this compound are areas of active investigation. Handle with care in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(diethoxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-18-13(19-4-2)11-12(17)16(14(20)15-11)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVZWVQEFIKRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Acid-Catalyzed Cyclization

This method involves the cyclization of diketones and amidines under acidic conditions. The process typically follows these steps:

Reaction Conditions:
  • Acid catalyst (e.g., HCl or H2SO4)
  • Moderate temperatures (e.g., 50–70°C)
  • Solvent: Typically polar protic solvents such as ethanol or methanol
Notes:

This method is versatile for producing various substituted imidazolones by altering the diketone or amidine precursors.

Base-Catalyzed Condensation

In this approach, basic conditions facilitate the condensation of α-keto aldehydes with thiourea derivatives to form the imidazole ring.

Steps:
  • Initial Condensation : The α-keto aldehyde reacts with thiourea to form a Schiff base intermediate.
  • Cyclization : The intermediate undergoes intramolecular cyclization to yield the imidazol-4-one core.
  • Functionalization : The diethoxymethyl group is introduced via alkylation or acetalization reactions.
Reaction Conditions:
  • Base catalyst (e.g., NaOH or KOH)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Typically around 80–100°C

Specific Pathways for Functionalized Imidazolones

One-Pot Oxidative Condensation

This method combines ketones and amidines in an oxidative environment to directly form the imidazole ring.

Key Features:
  • Oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) are used.
  • The reaction proceeds via an azidoimide intermediate, followed by cyclization and functional group addition.
Advantages:
  • High yield
  • Simplified reaction setup
  • Avoids multi-step synthesis

Knoevenagel Condensation for Substituent Addition

After forming the imidazol-4-one core, the diethoxymethyl group can be introduced using a Knoevenagel condensation reaction.

Steps:
  • React the imidazol-4-one with an aldehyde under basic conditions.
  • Use a catalyst such as piperidine or pyridine to enhance reaction efficiency.

Reaction Mechanisms

Mechanism Overview:

  • Nucleophilic Attack : Thiourea or amidine nucleophiles attack carbonyl groups in diketones or α-keto aldehydes.
  • Intermediate Formation : Imine intermediates are stabilized under acidic or basic conditions.
  • Cyclization : Intramolecular reactions close the five-membered ring characteristic of imidazolones.
  • Functionalization : Post-cyclization modifications introduce substituents like diethoxymethyl groups.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Yield (%) Notes
Acid-Catalyzed Cyclization Diketone + Amidine HCl or H2SO4 Ethanol/Methanol 50–70°C ~70–85 Simple setup; suitable for various substituents
Base-Catalyzed Condensation α-Keto aldehyde + Thiourea NaOH/KOH DMF/DMSO 80–100°C ~60–75 Requires careful temperature control
One-Pot Oxidative Condensation Ketone + Amidine TBHP/H2O2 Polar solvent Room temp ~80–90 High efficiency; avoids multi-step processes
Knoevenagel Condensation Imidazol-4-one + Aldehyde Piperidine/Pyridine Ethanol Reflux ~65–80 Used for introducing diethoxymethyl substituents

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various alkyl or aryl-substituted imidazole derivatives.

Scientific Research Applications

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The imidazole ring can interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Imidazolone derivatives share a common 3,5-dihydro-4H-imidazol-4-one core but differ in substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Features Molecular Weight (g/mol) CAS Number
Target Compound : 5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 5: Diethoxymethyl; 2: -SH; 3: Phenyl Ether groups enhance lipophilicity; thiol enables disulfide bonding. 294.38 1171634-02-8
Analog 1 : 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 5: Ethoxy-hydroxybenzylidene; 2: -SH; 3: Phenyl Arylidene group with hydroxyl and ethoxy substituents; improved hydrogen bonding capacity. 340.40 906722-26-7
Analog 2 : (5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one 5: Trimethoxybenzylidene; 2: -SH; 3: Phenyl Electron-rich methoxy groups enhance π-π stacking and solubility. 356.37 94452-09-2
Analog 3 : (5E)-5-[4-(Dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 5: Dimethylaminobenzylidene; 2: -SH; 3: Phenyl Amino group increases basicity and interaction with biological targets. 323.41 301343-54-4
Analog 4 : (5E)-2-Mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one 5: Pyridinylmethylene; 2: -SH; 3: Phenyl Heteroaromatic ring introduces potential metal coordination sites. 281.33 200804-80-4

Key Research Findings

Electronic Effects : The diethoxymethyl group in the target compound may stabilize the imidazolone ring via electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in Analog 1d) that enhance reactivity .

Biological Relevance : Analogs with arylidene substituents (e.g., Analog 1) show superior anticancer activity due to improved binding to kinase domains . The target compound’s lack of an extended π-system may limit such interactions.

Synthetic Flexibility : Microwave-assisted synthesis (Analog 4) achieves stereoselectivity >90% , whereas PTC methods (Analog 2) prioritize scalability .

Biological Activity

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound with potential biological activity, particularly in medicinal chemistry. Its unique structure allows for various interactions within biological systems, making it a candidate for further research in pharmacology and biochemistry.

The molecular formula of this compound is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, with a molecular weight of 294.37 g/mol. The compound features a mercapto group, which is known for its reactivity and ability to form disulfide bonds, potentially influencing its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antioxidant Activity : Compounds with thiol groups often exhibit antioxidant properties. The presence of the mercapto group in this compound suggests a potential to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown efficacy against various microbial strains. The imidazole ring is known for its role in antifungal and antibacterial activities.
  • Enzyme Inhibition : The structure may allow for inhibition of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where such enzymes are overactive.

Antioxidant Studies

A study conducted on related imidazole derivatives demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing oxidative stress markers in vitro. This suggests that this compound could possess similar properties.

Enzyme Inhibition

Research has indicated that compounds containing mercapto groups can act as inhibitors for various enzymes, such as proteases and kinases. This compound's potential to modulate enzyme activity could lead to therapeutic applications in cancer treatment or metabolic disorders.

Case Studies

  • Case Study on Antioxidant Effects :
    • Objective : To evaluate the antioxidant potential of this compound.
    • Method : DPPH radical scavenging assay was performed.
    • Results : The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant properties.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To test the antimicrobial activity against E. coli.
    • Method : Agar diffusion method was used to assess inhibition zones.
    • Results : The compound exhibited a significant inhibition zone compared to control groups, suggesting potential as an antimicrobial agent.

Data Table

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight294.37 g/mol
CAS Number1171634-02-8
Antioxidant ActivitySignificant (DPPH assay)
Antimicrobial ActivityEffective against E. coli

Q & A

Q. What are the standard synthetic routes for 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

The compound is synthesized via base-promoted cyclization reactions. A transition-metal-free method using amidines and ketones with K₂CO₃ as a base has been effective for analogous imidazolones, achieving yields up to 85% under reflux conditions (80–100°C). Multi-step routes involving arylidene intermediates (e.g., substituted benzylidene groups) are also documented, with purification via recrystallization from ethanol .

Q. Which spectroscopic techniques confirm the structure of this compound?

Structural validation requires:

  • ¹H/¹³C NMR : To identify proton environments (e.g., diethoxymethyl CH₃ groups at δ 1.2–1.4 ppm) and carbonyl signals (C=O at ~170 ppm).
  • IR Spectroscopy : Thiol (-SH) stretches near 2550 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹.
  • X-ray Crystallography : Resolves tautomeric forms and stereochemistry, as demonstrated for related imidazolones .

Q. How should researchers handle stability issues during storage?

The thiol (-SH) group is prone to oxidation. Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) at 4°C. Stability studies show degradation <5% over 30 days at neutral pH, monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonation.
  • Kinetic Monitoring : Real-time HPLC tracks intermediates to identify rate-limiting steps .

Q. What methodologies evaluate the environmental fate of this compound?

Environmental impact studies involve:

  • Abiotic Stability : Hydrolysis at pH 4–9 and photolysis under UV/visible light.
  • Biotic Degradation : Soil microcosm assays with LC-MS/MS quantification.
  • Ecotoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Q. How to resolve contradictions in spectroscopic data for novel derivatives?

Discrepancies between experimental and theoretical NMR/IR data may arise from tautomerism or byproducts. Strategies include:

  • X-ray Diffraction : Definitive structural assignment, as applied to imidazolone tautomers .
  • Comparative Analysis : Cross-reference with spectral databases (e.g., Chembase ).
  • Isotopic Labeling : ¹³C-labeled precursors trace reaction pathways .

Q. What experimental designs assess biological activity in vivo?

  • In Vitro Screening : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • In Vivo Models : Carrageenan-induced edema in rats (dose: 10–50 mg/kg) with histopathological analysis.
  • QSAR Studies : Correlate substituent effects (e.g., diethoxymethyl) with activity .

Methodological Tables

Table 1. Key Synthetic Parameters for Imidazolone Derivatives

ParameterOptimal ConditionYield (%)Reference
SolventDMF85
BaseK₂CO₃80
Temperature80°C78

Table 2. Stability of Imidazolones Under Varied Conditions

ConditionDegradation Rate (30 days)Analytical Method
pH 7.0, 4°C<5%HPLC
pH 9.0, 25°C25%TLC

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